molecular formula C17H30N2O5 B1665256 Aloxistatin CAS No. 88321-09-9

Aloxistatin

Cat. No. B1665256
CAS RN: 88321-09-9
M. Wt: 342.4 g/mol
InChI Key: SRVFFFJZQVENJC-IHRRRGAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloxistatin, also known as E64d, is an irreversible and membrane-permeable cysteine protease inhibitor . It has blood platelet aggregation inhibiting activity . The cysteine protease cathepsin L is required for SARS-CoV-2 viral entry, and aloxistatin treatment reduced cellular entry of SARS-CoV-2 pseudovirions by 92.3% .


Molecular Structure Analysis

The molecular formula of Aloxistatin is C17H30N2O5 . Its molecular weight is 342.22 . The InChI key is SRVFFFJZQVENJC-IHRRRGAJSA-N .


Physical And Chemical Properties Analysis

Aloxistatin has a density of 1.1±0.1 g/cm3 . Its boiling point is 538.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.5±3.0 kJ/mol . The flash point is 279.2±30.1 °C . The index of refraction is 1.485 . The molar refractivity is 89.0±0.3 cm3 .

Scientific Research Applications

Specific Scientific Field

Neurology and Muscular Research

Summary of the Application

Aloxistatin (E64D) is a cysteine protease inhibitor that was originally developed for treating neurodegenerative diseases and muscular dystrophy . It was researched for the treatment of muscular dystrophy but was not successful in human clinical trials .

Methods of Application or Experimental Procedures

Open trials on 73 Duchene’s muscular dystrophy patients were conducted for 3 years at four Japanese national sanatoriums .

Results or Outcomes

The trials resulted in some muscle strength improvement but the results were not significant enough to consider it a successful treatment .

Treatment of COVID-19

Specific Scientific Field

Virology and Infectious Disease Research

Summary of the Application

Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments, making this drug a candidate for drug repurposing for COVID-19 treatment .

Methods of Application or Experimental Procedures

Inhalation toxicology studies under GLP conditions were performed to prepare for regulatory approval of Aloxistatin. The studies included safety pharmacological and histopathological endpoints as well as blood tests .

Results or Outcomes

Given the successful toxicological characterization of Aloxistatin, a phase-I inhalation trial with Aloxistatin in healthy volunteers has now been initiated .

Treatment of Spinal Cord Injury

Specific Scientific Field

Neurology

Summary of the Application

Aloxistatin has been investigated for the treatment of spinal cord injury . It is believed to limit cell death in spinal cord injury .

Methods of Application or Experimental Procedures

Results or Outcomes

Treatment of Stroke and Alzheimer’s Disease

Specific Scientific Field

Neurology

Summary of the Application

Aloxistatin has also been researched for the treatment of stroke and Alzheimer’s disease .

Methods of Application or Experimental Procedures

Results or Outcomes

Anticoagulant Effects

Specific Scientific Field

Hematology

Summary of the Application

Aloxistatin has been found to have anticoagulant effects . This means it can prevent blood clots from forming, which can be useful in treating conditions such as deep vein thrombosis or pulmonary embolism .

Methods of Application or Experimental Procedures

Results or Outcomes

Inhibition of SARS-CoV-2 Cellular Entry

Specific Scientific Field

Virology

Summary of the Application

Studies have shown that Aloxistatin can inhibit cathepsin L, a protein believed to play a role in SARS-CoV-2 cellular entry . This makes Aloxistatin a potential candidate for preventing the spread of COVID-19 within the body .

Methods of Application or Experimental Procedures

In a laboratory study using SARS-CoV-2 pseudovirions, Aloxistatin was tested for its ability to reduce viral entry into cells .

Results or Outcomes

Aloxistatin was able to reduce viral entry into cells by approximately 92% .

Safety And Hazards

Aloxistatin has undergone clinical testing and has been used in inhalation toxicology studies under GLP conditions . These studies included safety pharmacological and histopathological endpoints as well as blood tests .

Future Directions

Aloxistatin has shown efficient inhibition of SARS-CoV-2 replication in in-vitro experiments, making this drug a candidate for drug repurposing for COVID-19 treatment . A phase-I inhalation trial with Aloxistatin in healthy volunteers has been initiated at the University Medical Center Freiburg im Breisgau, Germany .

properties

IUPAC Name

ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVFFFJZQVENJC-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904150
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloxistatin

CAS RN

88321-09-9
Record name Loxistatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88321-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aloxistatin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aloxistatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-trans-Epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALOXISTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5W337AOUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aloxistatin
Reactant of Route 2
Reactant of Route 2
Aloxistatin
Reactant of Route 3
Aloxistatin
Reactant of Route 4
Aloxistatin
Reactant of Route 5
Aloxistatin
Reactant of Route 6
Aloxistatin

Citations

For This Compound
206
Citations
I vitro Activity, I vivo Activity - targetmol.com
… Description: Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal …
Number of citations: 0 www.targetmol.com
EB George, JD Glass, JW Griffin - Journal of Neuroscience, 1995 - Soc Neuroscience
We examined the role of extracellular calcium entry, the possible involvement of axonal calcium channels, and the potential protective effect of calcium channel and calpain antagonists …
Number of citations: 432 www.jneurosci.org
S Falke, J Lieske, A Herrmann, J Loboda, S Gunther… - 2023 - pesquisa.bvsalud.org
Emerging RNA viruses including SARS-CoV-2 continue to be a major threat around the globe. The cell entry of SARS-CoV-2 particles via the endosomal pathway involves the cysteine …
Number of citations: 2 pesquisa.bvsalud.org
H Yousefi, L Mashouri, SC Okpechi, N Alahari… - Biochemical …, 2021 - Elsevier
… inhibition by aloxistatin has shown promising results in cataracts treatment. Aloxistatin inhibits … In summary, aloxistatin is a potential drug for COVID-19 that could potentially affect SARS-…
Number of citations: 99 www.sciencedirect.com
C Zhao, Y Wang, Q Pham, C Dai… - Journal of the …, 2023 - ACS Publications
… In order to establish a preliminary model for predicting the site selectivity of aza-Michael reactions, we reacted a series of aloxistatin analogues possessing sterically and electronically …
Number of citations: 1 pubs.acs.org
L Ridder, JJJ van der Hooft, S Verhoeven - Mass Spectrometry, 2014 - jstage.jst.go.jp
… Finally, aloxistatin obtained a poor score in MAGMa because … sets and none of them identified aloxistatin within the top 10. … , dihydrochalcone, baicalein, and aloxistatin to one of the …
Number of citations: 78 www.jstage.jst.go.jp
AA Latha, V Aarthi, MS Kumar… - … Journal of Medical …, 2013 - inderscienceonline.com
… Serine protease inhibitors such as leupeptin, chymostatin, aloxistatin, benzamidine, and … other inhibitors such as chymostatin and aloxistatin inhibit chymotrypsin. Further leupeptin is …
Number of citations: 2 www.inderscienceonline.com
S Wang, R Guo, Y Su, C Yang, Y Guo, C Tan… - Chemico-Biological …, 2021 - Elsevier
… To further clarify the role of impaired lysosomal function in the mechanism of SW toxicity, we used aloxistatin (E64d), a cell-permeable and irreversible broad-spectrum cysteine protease …
Number of citations: 6 www.sciencedirect.com
S Iqbal, MZ Malik, D Pal - Heliyon, 2021 - cell.com
… Aloxistatin being an cysteine protease inhibitor was used as … -7-amine and þve control (Aloxistatin) which bound with an … of the δ-secretase-Aloxistatin, cocrystal-complex and Oprea1 …
Number of citations: 2 www.cell.com
XN Luo, J Song, QQ Song, D Xia, BT Shi… - Chinese Journal of …, 2019 - cabdirect.org
To explore the relationship between autophagy and viral replication in HeLa cells infected with coxsackievirus B3 (CVB3), the expression levels of LC3-I, LC-II and p62 were detected at …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.